molecular formula C13H21NO4 B1443652 2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid CAS No. 1314394-96-1

2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid

Cat. No. B1443652
M. Wt: 255.31 g/mol
InChI Key: MNUNPDQAOUQRMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecule has a cyclopentane ring fused with a pyrrole ring, incorporating a carboxylic acid group and a tert-butoxycarbonyl protecting group. The InChI code for the molecule is 1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-9-5-4-6-13(9,8-14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) .


Physical And Chemical Properties Analysis

The molecule has a molecular weight of 255.31 . It is a solid at room temperature . The storage temperature is recommended to be 2-8°C in a sealed, dry environment .

Scientific Research Applications

Synthesis and Structural Characterization

  • The compound has been synthesized through methods involving iso-butoxycarbonyl chloride, revealing its significance in crystallography and structural chemistry. Its molecular structure, characterized by X-ray diffraction, exhibits a proline ring in an envelope conformation, underlining its intricate molecular geometry and potential for further chemical modifications (Naveen et al., 2007).

Synthetic Methodologies

  • Advanced synthetic methodologies have been developed for this compound, illustrating its relevance in synthetic organic chemistry. For instance, a stereoselective and scalable synthesis has been described, showcasing the compound’s significance in synthetic strategies and its potential in large-scale production (Wang Gan et al., 2013).

Chemical Reactivity and Derivative Formation

  • The compound's reactivity has been explored in various chemical reactions, such as the Pfitzinger reaction, leading to the synthesis of quinoline-4-carboxylic acids fused with respective heterocycles. This underpins its utility in constructing complex molecular frameworks and its role in diversifying chemical structures (Moskalenko et al., 2011).

Safety And Hazards

The molecule is classified under the GHS07 hazard class. The hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-9-5-4-6-13(9,8-14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUNPDQAOUQRMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC2(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid
Reactant of Route 4
2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid
Reactant of Route 5
2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.